- Asymmetric synthesis of tanshindiol A., Journal of Organic Chemistry, 1992, 57(20), 5301-12
Cas no 97411-46-6 ((6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione)
97411-46-6 structure
Product Name:(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione
Numéro CAS:97411-46-6
Le MF:C18H16O5
Mégawatts:312.316645622253
CID:1988893
PubChem ID:16730071
Update Time:2024-10-25
(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione Propriétés chimiques et physiques
Nom et identifiant
-
- (6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione
- Tanshindiol A
- (6R)-6,7,8,9-Tetrahydro-6-hydroxy-6-(hydroxymethyl)-1-methyl-phenanthro[1,2-b]furan-10,11-dione
- (+)-Tanshindiol A
- (6R)-6,7,8,9-Tetrahydro-6-hydroxy-6-(hydroxymethyl)-1-methylphenanthro[1,2-b]furan-10,11-dione (ACI)
- Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6-hydroxy-6-(hydroxymethyl)-1-methyl-, (R)- (ZCI)
- (6R)-6-Hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
- Tanshinodiol A
- (6s)-6-hydroxy-1-methyl-6-methylol-8,9-dihydro-7h-naphtho[8,7-g]benzofuran-10,11quinone
- FS-7540
- SCHEMBL14417696
- TANSHINDIOL-A
- (6S)-6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
- SD0UYM2CKH
- 97411-46-6
- (6S)-6-HYDROXY-6-(HYDROXYMETHYL)-1-METHYL-7H,8H,9H-PHENANTHRO[1,2-B]FURAN-10,11-DIONE
- (6S)-6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho(1,2-g)(1)benzofuran-10,11-dione
- DA-58271
-
- Piscine à noyau: 1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3/t18-/m0/s1
- La clé Inchi: TZHMQUSSYNZSTA-SFHVURJKSA-N
- Sourire: O=C1C(=O)C2C(=COC=2C2C=CC3[C@@](O)(CO)CCCC=3C1=2)C
Propriétés calculées
- Qualité précise: 312.09977361g/mol
- Masse isotopique unique: 312.09977361g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 1
- Complexité: 532
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.1
- Surface topologique des pôles: 87.7Ų
Propriétés expérimentales
- Couleur / forme: Red powder
- Dense: 1.426±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Très légèrement soluble (0,17 G / l) (25 ºC),
(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5095-5 mg |
Tanshindiol A |
97411-46-6 | 5mg |
¥2289.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T88610-5mg |
Tanshindiol A |
97411-46-6 | ,HPLC≥95% | 5mg |
¥3928.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5095-5 mg |
Tanshindiol A |
97411-46-6 | 98% | 5mg |
¥ 2,289 | 2023-07-10 | |
| TargetMol Chemicals | TN5095-5mg |
Tanshindiol A |
97411-46-6 | 5mg |
¥ 2289 | 2024-07-19 | ||
| A2B Chem LLC | AY24619-5mg |
Tanshindiol A |
97411-46-6 | >98% | 5mg |
$884.00 | 2024-07-18 | |
| Aaron | AR01FZP3-5mg |
Tanshindiol A |
97411-46-6 | 98% | 5mg |
$811.00 | 2024-07-18 | |
| Aaron | AR01FZP3-2mg |
Tanshindiol A |
97411-46-6 | 98% | 2mg |
$792.00 | 2025-02-12 |
(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Boron trichloride Solvents: Dichloromethane
Référence
Méthode de production 2
Conditions de réaction
Référence
- Dibenzoyl peroxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, , 1-11
(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione Raw materials
- Spiro[1,3-dioxolane-4,6′(7′H)-phenanthro[1,2-b]furan]-10′,11′-dione, 8′,9′-dihydro-1′,2,2-trimethyl-, (R)-
- Cyclohexanecarboxylic acid, 1-(benzoyloxy)-2-oxo-, methyl ester, (R)-
(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione Preparation Products
(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione Littérature connexe
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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